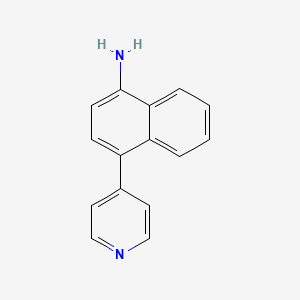

4-(Pyridin-4-yl)naphth-1-ylamine

説明

This compound has garnered attention in pharmaceutical research due to its role as a precursor in synthesizing urea derivatives with high affinity for 5-HT1 receptors. For example, it was utilized as a key intermediate in the synthesis of N-[7-(1-Methylpiperidin-4-yl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indol-1-yl]-N′-[4-(pyridin-4-yl)naphth-1-yl]-urea (E7), which exhibited a pKi >8.0 at 5-HT1 receptors, indicating potent binding activity .

The compound’s planar aromatic structure facilitates π-π stacking interactions, enhancing its binding to receptor sites. Its amine group also allows for derivatization, enabling the development of bioactive molecules.

特性

分子式 |

C15H12N2 |

|---|---|

分子量 |

220.27 g/mol |

IUPAC名 |

4-pyridin-4-ylnaphthalen-1-amine |

InChI |

InChI=1S/C15H12N2/c16-15-6-5-12(11-7-9-17-10-8-11)13-3-1-2-4-14(13)15/h1-10H,16H2 |

InChIキー |

DDXAGRCTJKBGRK-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=NC=C3 |

製品の起源 |

United States |

類似化合物との比較

N-Methyl-N-(naphthalen-1-ylmethyl)pyridin-4-amine

- Structure : Unlike 4-(Pyridin-4-yl)naphth-1-ylamine, this compound (CAS 680185-80-2) features a methyl group attached to the amine and a naphthylmethyl substituent, altering its steric and electronic properties.

- Applications : Primarily documented in safety data sheets, it is classified as hazardous if inhaled, with specific first-aid measures required .

- The absence of a free amine limits its utility in reactions requiring nucleophilic substitution or urea formation.

4-Aryl-4-(Naphth-1-ylmethylamino)-methyl-piperidine Derivatives

- Structure: These compounds (e.g., from ) incorporate a piperidine ring substituted with aryl and naphthylmethylamino groups.

- Applications: Patented for therapeutic uses, likely targeting central nervous system receptors due to their structural similarity to known neuroactive agents .

- The presence of a secondary amine (vs. primary in 4-(Pyridin-4-yl)naphth-1-ylamine) may alter pharmacokinetics.

Research Findings and Implications

- Pharmacological Efficacy : 4-(Pyridin-4-yl)naphth-1-ylamine-derived urea compounds (e.g., E7, E12) demonstrate superior 5-HT1 receptor binding compared to methylated or piperidine-containing analogs, likely due to optimal amine accessibility and aromatic stacking .

- Synthetic Flexibility : The free amine in 4-(Pyridin-4-yl)naphth-1-ylamine enables diverse derivatization, making it a versatile scaffold for drug discovery. In contrast, methylated analogs are less reactive, and piperidine derivatives require multi-step synthesis .

- Safety Considerations : While safety data for 4-(Pyridin-4-yl)naphth-1-ylamine are scarce, its methylated counterpart highlights the importance of substituent choice in mitigating toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。